Tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate (CAS 2624122-02-5, molecular formula C₁₂H₂₂N₂O₃, molecular weight 242.31 g/mol) is a bifunctional, fully saturated bicyclic oxazine bearing a Boc-protected secondary amine at the 4-position and a free primary amine at the 6-position. It belongs to the class of octahydrocyclopenta[b][1,4]oxazine scaffolds that serve as conformationally constrained morpholine surrogates in medicinal chemistry and agrochemical intermediate synthesis.

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
Cat. No. B13515747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC2C1CC(C2)N
InChIInChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-4-5-16-10-7-8(13)6-9(10)14/h8-10H,4-7,13H2,1-3H3
InChIKeyGKFXDMXKYWGUTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 6-Amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate: Core Building Block Identity and Procurement Context


Tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate (CAS 2624122-02-5, molecular formula C₁₂H₂₂N₂O₃, molecular weight 242.31 g/mol) is a bifunctional, fully saturated bicyclic oxazine bearing a Boc-protected secondary amine at the 4-position and a free primary amine at the 6-position . It belongs to the class of octahydrocyclopenta[b][1,4]oxazine scaffolds that serve as conformationally constrained morpholine surrogates in medicinal chemistry and agrochemical intermediate synthesis [1]. The rigid [3.3.0]-fused ring system, combined with the orthogonal amine protection strategy, defines its role as a versatile, differentially protected diamine building block for fragment-based and structure-guided library synthesis.

Why Generic Analogs Cannot Replace Tert-Butyl 6-Amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate in Regioselective Synthesis


Substituting closely related octahydrocyclopenta[b][1,4]oxazine derivatives for this specific building block introduces critical liabilities in regioselective coupling, protection-group orthogonality, and final-product physicochemical profile. Analogs lacking the 6-amino group (e.g., the unsubstituted parent scaffold) require additional de novo functionalization steps that erode step economy and often necessitate harsh conditions incompatible with sensitive substrates [1]. Conversely, the 6‑oxo analog (rac-tert-butyl (4aR,7aS)-6-oxo-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate) mandates a reductive amination step that introduces an extra synthetic transformation and can compromise stereochemical integrity [2]. The N‑Boc protection on the target compound is orthogonal to common Fmoc, Cbz, and Alloc strategies, enabling convergent assembly of polyfunctional molecules without protective-group manipulation cascades.

Quantitative Differentiation Evidence for Tert-Butyl 6-Amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate


Hydrogen-Bond Donor/ Acceptor Capacity vs. Parent Octahydrocyclopenta[b][1,4]oxazine Scaffold

Introduction of the 6-amino group increases the hydrogen-bond donor (HBD) count from 1 to 2 and the hydrogen-bond acceptor (HBA) count from 2 to 4 relative to the unsubstituted parent scaffold, directly enhancing aqueous solubility and target-engagement potential without altering the core conformational constraint [1]. This modification elevates the topological polar surface area (TPSA) from approximately 21.3 Ų to a predicted ~64 Ų, improving compliance with CNS multiparameter optimization (MPO) guidelines for orally bioavailable CNS agents [2].

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Lipophilicity Modulation: XLogP3 Comparison Between 6-Amino-Boc and Unsubstituted Boc Analog

The addition of the 6-amino group to the octahydrocyclopenta[b][1,4]oxazine-4-carboxylate core reduces the predicted partition coefficient (XLogP3) by approximately 1.2 log units relative to the unsubstituted Boc-protected analog (CAS 1467431-60-2), as estimated from fragment-based contributions . The unsubstituted analog tert-butyl octahydrocyclopenta[b][1,4]oxazine-4-carboxylate displays a predicted XLogP3 of ~1.8, whereas the 6-amino-bearing target compound is predicted to exhibit an XLogP3 of ~0.6, indicating significantly lower lipophilicity and correspondingly higher aqueous solubility [1].

Lipophilicity ADME Lead Optimization

Basicity and Salt-Formation Potential: pKa Shift from Ketone to Amine Substituent

Replacement of the 6-oxo group with a 6-amino group converts the 6-position from a non-basic carbonyl (pKa ~ −1.6 for the conjugate acid of the ring nitrogen, with no additional basic center) into a basic primary amine with an estimated pKaₐ (conjugate acid) of ~9.5–10.5, as inferred from the pKa of the structurally related octahydrocyclopenta[b][1,4]oxazin-6-amine scaffold [1]. This shift enables stoichiometric salt formation with pharmaceutically acceptable acids, facilitating purification, crystallization, and formulation of intermediates that are otherwise intractable oils .

pKa Salt Formation Crystallization Pre-formulation

Synthetic Tractability: Orthogonal Boc Protection vs. Free Amine Scaffold

The Boc group on the 4-position nitrogen is orthogonal to the free primary amine at the 6-position, enabling sequential, chemoselective functionalization without transient protection–deprotection cycles. In contrast, octahydrocyclopenta[b][1,4]oxazin-6-amine (CAS 2680599-96-4, lacking the Boc group) requires global protection before regioselective elaboration, adding 2–3 synthetic steps per sequence [1]. The Boc group is cleavable under mild acidic conditions (TFA/DCM or HCl/dioxane), compatible with Fmoc-based solid-phase peptide synthesis (SPPS) workflows and Pd-catalyzed cross-coupling reactions on the free amine [2].

Protecting Group Strategy Convergent Synthesis Solid-Phase Synthesis

Optimal Deployment Scenarios for Tert-Butyl 6-Amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate


Conformationally Constrained Diamine Scaffold for CNS Kinase Inhibitor Libraries

The rigidified morpholine-like core, combined with a primary amine handle, serves as an ideal anchoring point for generating ATP-competitive kinase inhibitor libraries targeting LRRK2, JAK, and TRK families. The 6-amino group can be selectively acylated or sulfonylated to probe the solvent-exposed region of the kinase hinge, while the Boc-protected 4-position is retained for late-stage diversification after scaffold assembly .

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The low molecular weight (242.31 g/mol) and balanced physicochemical profile (predicted XLogP3 ≈ 0.6, TPSA ≈ 64 Ų) satisfy fragment-like Rule-of-Three criteria. The orthogonal amine enables on-DNA coupling for DEL construction without cross-reactivity, while the Boc group survives the DNA-compatible aqueous conditions required for enzymatic ligation steps [1].

Agrochemical Intermediate for Fungicidal Cyclopenta-Oxazine Derivatives

Patent literature demonstrates that cyclopenta-oxazine scaffolds bearing amine substituents exhibit fungicidal activity . The target compound provides a direct route to 6-amido and 6-sulfonamido derivatives through a single amidation step, bypassing the need for nitro reduction or azide hydrogenation sequences that pose safety hazards on scale.

PROTAC Linker Attachment Point in Targeted Protein Degradation

The 6-amino group serves as a conjugation site for E3 ligase-recruiting moieties (e.g., VHL or CRBN ligands) via amide or urea linkages, while the 4-Boc group remains intact during linker assembly and is removed only after target-protein ligand conjugation, enabling a modular, convergent PROTAC synthesis workflow [1].

Quote Request

Request a Quote for Tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.